molecular formula C16H19N5O3 B11507597 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11507597
M. Wt: 329.35 g/mol
InChI Key: HTPRPRUZYDJHHR-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a dimethyl group, and a methylphenylamino group attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method includes the alkylation of a purine derivative with 2-bromoethanol under basic conditions to introduce the hydroxyethyl groupThe final step involves the coupling of the methylphenylamino group using a palladium-catalyzed amination reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl and methylphenylamino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the hydroxyethyl and methylphenylamino groups, which confer distinct chemical and biological properties compared to other purine derivatives .

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

7-(2-hydroxyethyl)-1,3-dimethyl-8-(4-methylanilino)purine-2,6-dione

InChI

InChI=1S/C16H19N5O3/c1-10-4-6-11(7-5-10)17-15-18-13-12(21(15)8-9-22)14(23)20(3)16(24)19(13)2/h4-7,22H,8-9H2,1-3H3,(H,17,18)

InChI Key

HTPRPRUZYDJHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2CCO)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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